Disodium citrate sesquihydrate

Vue d'ensemble

Description

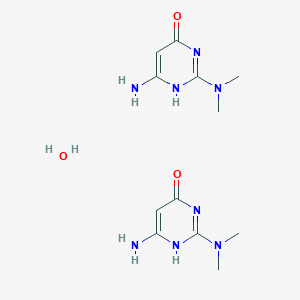

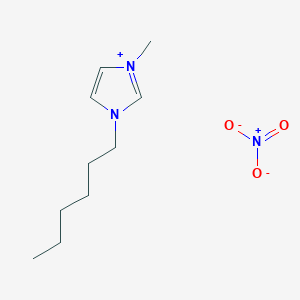

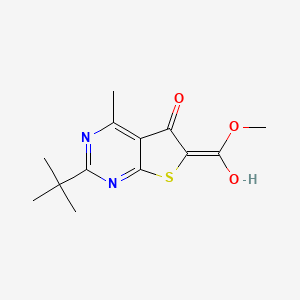

Disodium citrate sesquihydrate, also known as disodium hydrogen citrate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 . It is used as an antioxidant in food and to improve the effects of other antioxidants . It is also used as an acidity regulator and sequestrant . It is employed in the investigation of mediatorless laccase cathodes as half-cell electrode under galvanostatic load by using a two-compartment set up .

Synthesis Analysis

Disodium citrate sesquihydrate is used in the QuEChERS method for the extraction of pesticides in fruits and vegetables . The QuEChERS method involves extraction/partitioning and dispersive solid-phase extraction .Molecular Structure Analysis

The molecular formula of Disodium citrate sesquihydrate is Na2C6H6O7 . Another representation of its formula is HOC(COOH)(CH2COONa)2 · 1.5H2O . Its molecular weight is 263.11 g/mol .Physical And Chemical Properties Analysis

Disodium citrate sesquihydrate appears as a white crystalline powder . It has a density of 1.858 g/cm³ at 20°C . It is soluble in water, with a solubility of 263.1 g/L at 20°C .Applications De Recherche Scientifique

It is used for obtaining vapor-liquid equilibrium data, density, and speed of sound measurements in aqueous solutions, aiding in understanding the properties of substances in different states and conditions (Sadeghi, Golabiazar, & Parsi, 2010).

In medical research, disodium citrate sesquihydrate can effectively replace sodium bicarbonate in oral rehydration salt solutions for cholera and infantile diarrhea, offering similar rehydration, acidosis correction, and electrolyte balance outcomes (Mr, 1986).

It acts as an effective inhibitor of PHA-induced lymphocyte transformation in vitro, showcasing its potential in immunological studies and therapies (Alford, 1970).

Disodium citrate sesquihydrate can be used to produce 2D amorphous carbon materials with high surface area and large pore volume, which may improve electrochemical performance in various applications (Wang et al., 2016).

In the field of nanomaterials and energy, it assists in the preparation of nickel oxide, NiO nanomaterials for electrocatalytic decomposition of urea in Direct Urea Fuel Cell technology (Meguerdichian et al., 2020).

Disodium citrate sesquihydrate improves film quality and controls grain size in chemical bath deposition of PbS thin films, which is beneficial for future infrared optoelectronic applications (Sengupta et al., 2016).

It also exhibits the potential for improving the corrosion resistance of anodized aluminum alloy, indicating its relevance in materials science and engineering (Collazo et al., 2020).

In surface science, disodium alkyl polyglucoside citrate surfactants show low surface tension, better emulsification stabilities, good foam abilities, and excellent hard water-resistant properties (Zhou et al., 2008).

Disodium citrate-assisted hydrothermal synthesis of V2O5 nanowires can produce high-performance supercapacitors with high specific capacitance and long-term stability (Pan et al., 2018).

Additionally, its application in the catalyst for efficient, rapid, one-pot synthesis of various organic compounds in eco-friendly conditions showcases its versatility in chemical synthesis (Zheng & Li, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

tetrasodium;3-carboxy-3-hydroxypentanedioate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.4Na.3H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*1H2/q;;4*+1;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPVLOQNBSHYEI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

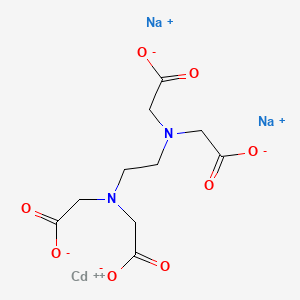

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Na4O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium citrate sesquihydrate | |

CAS RN |

6132-05-4 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methoxymethyl]oxirane](/img/structure/B8208669.png)

![N-[1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]ethyl]-2-chloropropanamide](/img/structure/B8208678.png)

![3-[1-(2-Decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole-3-ylidene]-1-(2-decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole](/img/structure/B8208704.png)